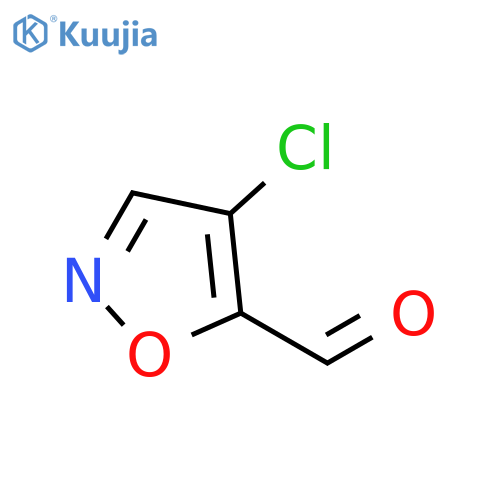

Cas no 1367939-56-7 (4-chloro-1,2-oxazole-5-carbaldehyde)

1367939-56-7 structure

商品名:4-chloro-1,2-oxazole-5-carbaldehyde

CAS番号:1367939-56-7

MF:C4H2ClNO2

メガワット:131.517179965973

MDL:MFCD22071342

CID:5179427

PubChem ID:75355634

4-chloro-1,2-oxazole-5-carbaldehyde 化学的及び物理的性質

名前と識別子

-

- 4-chloro-1,2-oxazole-5-carbaldehyde

- 5-Isoxazolecarboxaldehyde, 4-chloro-

-

- MDL: MFCD22071342

- インチ: 1S/C4H2ClNO2/c5-3-1-6-8-4(3)2-7/h1-2H

- InChIKey: AKMIABIGJRPXJD-UHFFFAOYSA-N

- ほほえんだ: O1C(C=O)=C(Cl)C=N1

4-chloro-1,2-oxazole-5-carbaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-325776-0.05g |

4-chloro-1,2-oxazole-5-carbaldehyde |

1367939-56-7 | 95.0% | 0.05g |

$585.0 | 2025-03-18 | |

| Enamine | EN300-325776-1.0g |

4-chloro-1,2-oxazole-5-carbaldehyde |

1367939-56-7 | 95.0% | 1.0g |

$2203.0 | 2025-03-18 | |

| Enamine | EN300-325776-5.0g |

4-chloro-1,2-oxazole-5-carbaldehyde |

1367939-56-7 | 95.0% | 5.0g |

$6390.0 | 2025-03-18 | |

| Enamine | EN300-325776-0.5g |

4-chloro-1,2-oxazole-5-carbaldehyde |

1367939-56-7 | 95.0% | 0.5g |

$1718.0 | 2025-03-18 | |

| Enamine | EN300-325776-1g |

4-chloro-1,2-oxazole-5-carbaldehyde |

1367939-56-7 | 1g |

$2203.0 | 2023-09-04 | ||

| Enamine | EN300-325776-0.25g |

4-chloro-1,2-oxazole-5-carbaldehyde |

1367939-56-7 | 95.0% | 0.25g |

$1091.0 | 2025-03-18 | |

| Enamine | EN300-325776-5g |

4-chloro-1,2-oxazole-5-carbaldehyde |

1367939-56-7 | 5g |

$6390.0 | 2023-09-04 | ||

| Enamine | EN300-325776-10g |

4-chloro-1,2-oxazole-5-carbaldehyde |

1367939-56-7 | 10g |

$9474.0 | 2023-09-04 | ||

| Enamine | EN300-325776-2.5g |

4-chloro-1,2-oxazole-5-carbaldehyde |

1367939-56-7 | 95.0% | 2.5g |

$4319.0 | 2025-03-18 | |

| Enamine | EN300-325776-10.0g |

4-chloro-1,2-oxazole-5-carbaldehyde |

1367939-56-7 | 95.0% | 10.0g |

$9474.0 | 2025-03-18 |

4-chloro-1,2-oxazole-5-carbaldehyde 関連文献

-

Stefania F. Musolino,Zhipeng Pei,Liting Bi,Gino A. DiLabio,Jeremy E. Wulff Chem. Sci., 2021,12, 12138-12148

-

H. Mao,Y. Liao,J. Ma,S. L. Zhao,F. W. Huo Nanoscale, 2016,8, 1049-1054

-

Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198

-

Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278

-

Yanli Ji,Yan Song,Jijun Zou,Wenbo Mi Phys. Chem. Chem. Phys., 2018,20, 6100-6107

1367939-56-7 (4-chloro-1,2-oxazole-5-carbaldehyde) 関連製品

- 896326-15-1(N-(3,5-dimethylphenyl)-2-({4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamide)

- 1443979-21-2(ethyl 2-[(morpholin-3-yl)formamido]acetate; trifluoroacetic acid)

- 483968-03-2(1-(2,6-dimethyl-1-piperidinyl)-3-(3-methoxyphenoxy)-2-propanol)

- 1261646-72-3(3-Hydroxy-4-(trifluoromethyl)mandelic acid)

- 32329-98-9(3,4'-Dimethoxy-2'-hydroxychalcone)

- 1172303-60-4(2-{4-(2-ethoxynaphthalene-1-carbonyl)piperazin-1-ylmethyl}-1-methyl-1H-1,3-benzodiazole)

- 1692492-85-5(2-methyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo1,2-apyrimidine)

- 1227496-85-6(2-2-chloro-5-(trifluoromethyl)pyridin-3-ylacetonitrile)

- 2229286-46-6(3-(3-chloroprop-1-en-2-yl)-2-(trifluoromethyl)pyridine)

- 1805097-93-1(5-(Fluoromethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-2-acetic acid)

推奨される供給者

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量